Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate
Description
The compound Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate (CAS: 57061-77-5) is a piperazine derivative characterized by a dihydrocinnamoyl group substituted with 3,5-dimethoxy-4-hydroxy phenyl moieties and a hexahydroazepinylcarbonylmethyl side chain . Its structure (C23H33N3O5·C2H2O4) includes a piperazine core, which is widely utilized in medicinal chemistry due to its ability to modulate physicochemical properties and enhance target binding . The oxalate salt form improves solubility and bioavailability, making it suitable for pharmacological applications.
Properties
CAS No. |
58493-22-4 |
|---|---|
Molecular Formula |
C25H37N3O9 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one;oxalic acid |
InChI |
InChI=1S/C23H35N3O5.C2H2O4/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25;3-1(4)2(5)6/h15-16,29H,3-14,17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GVSHHIVHNWTOJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxy-4-hydroxycinnamoyl precursor. This can be achieved through the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter systems and oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are frequently modified to optimize pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison with key analogs:
Piperazine vs. Morpholine/Piperidine Derivatives
Cholinesterase (ChE) Inhibition :
Replacement of the piperazine ring with morpholine (e.g., compound 5c ) in cholinesterase inhibitors reduced ChE inhibitory activity by 50–70%, as the morpholine oxygen atom lacks the positively charged nitrogen critical for enzyme interaction . Piperidine analogs (e.g., 4s–4u ) also showed diminished activity (IC50 > 1 µM vs. 0.092 µM for piperazine-based 4m ) due to reduced hydrogen bonding and steric hindrance .Metabolic Stability :
Piperazine moieties are prone to oxidative metabolism (e.g., N-oxidation or deethylation), as seen in Chagas disease drug candidates . Morpholine and piperidine isosteres were synthesized to mitigate this liability, but their lower ClogD values (≤1.5 vs. 2.2 for piperazine) reduced cellular permeability, offsetting gains in metabolic stability .
Positional Effects of Piperazine Substitution
- Antimalarial Activity: In 4(1H)-quinolone derivatives, shifting the piperazine moiety from the 7-position (EC50 = 5–10 nM against Plasmodium falciparum W2) to the 6-position (8af–8ai) reduced potency by 9–32-fold (EC50 = 45–160 nM), highlighting the critical role of spatial orientation in target engagement .
Selectivity Enhancement via Piperazine Substitution
- This was attributed to the piperazine group’s ability to form hydrogen bonds with PARP-1’s catalytic domain .
Data Table: Key Comparative Findings
Structural and Metabolic Considerations
- Ring Opening and Stability: Sulfate radicals selectively cleave piperazine rings in fluoroquinolones (e.g., levofloxacin), forming de-piperazinyl byproducts (m/z 279) . This vulnerability underscores the need for piperazine derivatives with steric protection or electron-withdrawing groups to enhance metabolic stability.
- Hydrogen Bonding vs. Charge Interactions : Piperazine’s dual nitrogen atoms enable both hydrogen bonding (e.g., with PARP-1’s Ser904) and ionic interactions (e.g., with ChE’s anionic sites), whereas morpholine/piperidine analogs lack this versatility .
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